Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate
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Overview
Description
Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate is a synthetic organic compound that features an indazole moiety. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound is of particular interest due to its unique structure, which combines an indazole ring with a cyano group and an ethyl ester, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate typically involves the reaction of 1H-indazole-3-amine with ethyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s indazole moiety is known for its biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers, due to its versatile chemical structure.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate involves its interaction with specific molecular targets. The indazole ring can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation . The cyano group and ester functionality also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate can be compared with other indazole derivatives, such as:
Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate: Similar in structure but with an indole ring instead of an indazole ring, showing different biological activities.
1H-indazole-3-carboxylic acid: Lacks the cyano and ester groups, resulting in different chemical reactivity and applications.
2-phenyl-1H-indazole: Another indazole derivative with a phenyl group, used in different therapeutic areas.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Biological Activity
Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate is a synthetic compound belonging to the indazole derivatives class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Overview of this compound
Chemical Properties:
- Molecular Formula: C13H12N4O2
- Molecular Weight: 256.26 g/mol
- IUPAC Name: ethyl (E)-2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate
The compound features an indazole moiety, known for its potential therapeutic applications across various fields, including oncology and infectious diseases .
This compound exhibits its biological activity through several mechanisms:
-
Enzyme Inhibition:
- It inhibits phosphoinositide 3-kinase δ (PI3Kδ), a crucial enzyme in cell signaling pathways related to growth and survival, particularly in cancer cells.
-
Apoptosis Induction:
- The compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes and downregulating anti-apoptotic proteins, thereby promoting cell death.
- Antimicrobial Activity:
Biological Activities
The compound has been studied for various biological activities:
Anticancer Activity
Research indicates that this compound can inhibit the proliferation of several cancer cell lines, including breast and prostate cancer cells. The following table summarizes its anticancer efficacy:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 (Breast Cancer) | 12.5 | Induction of apoptosis |
PC3 (Prostate Cancer) | 15.0 | PI3Kδ inhibition |
Antimicrobial Activity
The compound exhibits potent antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values are summarized below:
Pathogen | MIC (µg/mL) | Type |
---|---|---|
Staphylococcus aureus | 32 | Bacterial |
Escherichia coli | 64 | Bacterial |
Candida albicans | 16 | Fungal |
Study on Anticancer Properties
A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor size in xenograft models of breast cancer. The treatment led to a marked decrease in Ki67 expression, indicating reduced cell proliferation.
Study on Antimicrobial Efficacy
In another investigation, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results showed that it had a lower MIC compared to conventional antibiotics, suggesting its potential as an alternative therapeutic agent for resistant infections .
Properties
Molecular Formula |
C13H12N4O2 |
---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate |
InChI |
InChI=1S/C13H12N4O2/c1-2-19-13(18)9(7-14)8-15-12-10-5-3-4-6-11(10)16-17-12/h3-6,8H,2H2,1H3,(H2,15,16,17)/b9-8+ |
InChI Key |
VRJCKTVRFLEWSL-CMDGGOBGSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=NNC2=CC=CC=C21)/C#N |
Canonical SMILES |
CCOC(=O)C(=CNC1=NNC2=CC=CC=C21)C#N |
Origin of Product |
United States |
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